molecular formula C7H15NO B1444203 3-(Propan-2-yloxy)cyclobutan-1-amine CAS No. 1488811-58-0

3-(Propan-2-yloxy)cyclobutan-1-amine

Cat. No. B1444203
CAS RN: 1488811-58-0
M. Wt: 129.2 g/mol
InChI Key: QSYRQGYQALOVOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound was first synthesized in 1951 by Huyser and Vandewalle through the reaction of 3-(propan-2-ol)oxetane with ammonia.


Molecular Structure Analysis

The molecular formula of 3-(Propan-2-yloxy)cyclobutan-1-amine is C7H15NO . It has a four-membered ring with a nitrogen atom and an ether group attached to the ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 165.66 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Cyclobutyl Analogs

One of the notable applications of compounds related to 3-(Propan-2-yloxy)cyclobutan-1-amine is in the synthesis of cyclobutyl analogs of adenosine and guanosine. Boumchita et al. (1990) synthesized 1-amino-3,3-bis(benzyloxymethyl)cyclobutane, which led to the creation of these cyclobutyl analogs. However, it's noteworthy that these analogs did not show antiviral activity against HSV-1, HCMV, and HIV in cell culture (Boumchita, Legraverend, Bisagni, & Huel, 1990).

Diastereo- and Enantioselective Synthesis

Feng et al. (2019, 2020) explored the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes. Their research highlighted the significance of these compounds as substructures in biologically active compounds and emphasized the importance of synthetic methods that can produce them in a highly selective manner (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).

Applications in Antagonizing VLA-4

Brand et al. (2003) prepared a novel series of functionalized 3-aminocyclobut-2-en-1-ones, demonstrating their potential as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).

Histamine H3 Receptor Ligands

Wijtmans et al. (2010) explored the use of a 3-cyclobutoxy motif in the development of antagonists/inverse agonists for the histamine H3 receptor. This study highlighted the potential of this motif to increase H3R affinity compared to non-constrained counterparts (Wijtmans et al., 2010).

Cyclobutadiene Intermediates in Cycloaddition Reactions

Eisch et al. (1991) discussed the formation of cyclobutadiene intermediates in reactions involving ynamines and 1-alkynyl sulfones (Eisch, Hallenbeck, & Lucarelli, 1991).

Synthesis of 2,4-Methanoproline Analogues

Rammeloo et al. (2002) described a synthetic approach for 3-(chloromethyl)cyclobutanone, used in the synthesis of 2,4-methanoproline analogues, emphasizing the versatility and potential applications of these compounds (Rammeloo, Stevens, & de Kimpe, 2002).

properties

IUPAC Name

3-propan-2-yloxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYRQGYQALOVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265543
Record name Cyclobutanamine, 3-(1-methylethoxy)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638768-14-5
Record name Cyclobutanamine, 3-(1-methylethoxy)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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